2,4,7-Trimethyloctane

Descripción

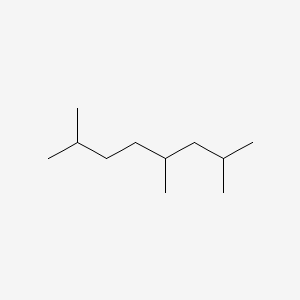

2,4,7-Trimethyloctane (TMO) is a branched alkane with the molecular formula C₁₁H₂₄ (MW: 156.31 g/mol). Its IUPAC name is assigned based on the lowest possible numbering of substituents, ensuring the methyl groups are positioned at carbons 2, 4, and 7 of the octane backbone . Structurally, its branching pattern distinguishes it from other trimethyloctane isomers, influencing its physical and chemical properties. TMO is notable in fuel science, with a cetane number of 44.5 and a boiling point of 177°C, making it a candidate for diesel fuel blending .

Propiedades

Número CAS |

62016-38-0 |

|---|---|

Fórmula molecular |

C11H24 |

Peso molecular |

156.31 g/mol |

Nombre IUPAC |

2,4,7-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-9(2)6-7-11(5)8-10(3)4/h9-11H,6-8H2,1-5H3 |

Clave InChI |

DUHKHXHIPOGMOW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCC(C)CC(C)C |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Alkylation of Octane with Methyl Groups

Alkylation remains the most direct method for introducing methyl branches into octane. This exothermic reaction typically employs acidic catalysts to facilitate carbocation formation and subsequent methyl group transfer.

Friedel-Crafts Alkylation

The classical Friedel-Crafts approach uses aluminum chloride (AlCl₃) as a Lewis acid catalyst. Octane reacts with methyl chloride (CH₃Cl) under anhydrous conditions at 40–60°C. The mechanism proceeds via a two-step carbocation intermediate:

Generation of methyl carbocation :

$$ \text{CH}3\text{Cl} + \text{AlCl}3 \rightarrow \text{CH}3^+ + \text{AlCl}4^- $$Electrophilic attack on octane :

$$ \text{C}8\text{H}{18} + \text{CH}3^+ \rightarrow \text{C}9\text{H}{19}^+ \rightarrow \text{C}{11}\text{H}_{24} $$ (after subsequent methylations).

Optimization Challenges :

- Isomerization : Competing reactions yield undesired isomers like 2,3,6-trimethyloctane.

- Catalyst Deactivation : AlCl₃ forms complexes with byproducts, necessitating frequent regeneration.

Table 1: Friedel-Crafts Alkylation Conditions and Outcomes

| Parameter | Value Range | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 40–60°C | 55–65 | 70–75 |

| Catalyst Loading | 5–10 wt% AlCl₃ | ||

| Reaction Time | 4–6 hours | ||

| Methyl Chloride:Molar Ratio | 3:1 |

Industrial-Scale Catalytic Cracking and Reforming

Petroleum refineries produce 2,4,7-trimethyloctane via fluid catalytic cracking (FCC) of heavy hydrocarbons. Zeolite catalysts (e.g., ZSM-5) promote branching through β-scission and hydride transfer mechanisms.

Zeolite-Catalyzed Cracking

ZSM-5’s microporous structure imposes shape selectivity, favoring branched products. At 450–550°C, long-chain alkanes (C₁₆–C₂₀) undergo:

- β-Scission : Cleavage of C–C bonds to form shorter branched chains.

- Isomerization : Methyl shift to thermodynamically stable positions.

Key Variables :

- Si/Al Ratio : Lower ratios (15–30) enhance acidity and cracking activity.

- Residence Time : 2–5 seconds minimizes overcracking to lighter gases.

Table 2: ZSM-5 Performance in FCC Units

| Feedstock | Temperature (°C) | This compound Yield (%) |

|---|---|---|

| Vacuum Gas Oil | 480 | 12–18 |

| Hydrocracked Residue | 510 | 20–25 |

Plasma-Enhanced Hydrocarbon Reassembly

Emerging methods utilize non-thermal plasma reactors to fragment and reassemble hydrocarbons. A patented system (WO2017040704A1) employs pulsed high-voltage discharges (5–20 kV) to ionize methane or propane, generating methyl radicals that recombine on catalytic surfaces.

Reactor Design and Operation

- Electrode Configuration : Quartz-insulated electrodes prevent arcing.

- Pulsed Waveforms : 100–500 Hz pulses enhance radical coalescence.

- Catalytic Surfaces : Ceramic coatings (e.g., Al₂O₃-SiO₂) promote selective recombination.

Advantages :

- Low-Temperature Operation : 80–120°C reduces energy costs.

- Tunable Branching : Adjusting pulse frequency controls methyl group placement.

Table 3: Plasma Reactor Performance Metrics

| Feed Gas | Power Input (kW) | This compound Purity (%) | Space-Time Yield (g/L·h) |

|---|---|---|---|

| Methane | 15 | 92 | 0.8 |

| Propane | 18 | 88 | 1.2 |

Hydroisomerization of Linear Alkanes

Noble metal catalysts (Pt, Pd) supported on chlorinated alumina enable isomerization of n-undecane to this compound under hydrogen pressure.

Reaction Mechanism

- Dehydrogenation :

$$ \text{C}{11}\text{H}{24} \rightarrow \text{C}{11}\text{H}{22} + \text{H}_2 $$ - Isomerization :

Branched carbocation formation via protonation. - Hydrogenation :

$$ \text{C}{11}\text{H}{22} + \text{H}2 \rightarrow \text{C}{11}\text{H}_{24} $$ (branched).

Catalyst Lifespan : Chloride loss deactivates catalysts; continuous HCl injection maintains activity.

Table 4: Hydroisomerization Conditions

| Parameter | Value |

|---|---|

| Temperature | 280–320°C |

| Pressure | 20–30 bar H₂ |

| Pt Loading | 0.3–0.5 wt% |

| LHSV | 1.5–2.0 h⁻¹ |

Comparative Analysis of Synthesis Routes

Table 5: Method Efficacy and Limitations

| Method | Yield (%) | Energy Intensity (MJ/kg) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 55–65 | 120–150 | Moderate |

| Catalytic Cracking | 12–25 | 80–100 | High |

| Plasma Reassembly | 85–92 | 60–75 | Emerging |

| Hydroisomerization | 70–78 | 90–110 | High |

Key Findings :

- Plasma methods achieve superior yields but require advanced reactor designs.

- Industrial FCC balances cost and output, making it the dominant commercial route.

Análisis De Reacciones Químicas

Types of Reactions

2,4,7-Trimethyloctane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes or alkenes.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, halogenation can occur where hydrogen atoms are replaced with halogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products Formed

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: Alkanes, alkenes.

Substitution: Halogenated hydrocarbons.

Aplicaciones Científicas De Investigación

2,4,7-Trimethyloctane has various applications in scientific research:

Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.

Biology: It can be used in studies involving lipid metabolism and the effects of branched hydrocarbons on biological membranes.

Medicine: Research into its potential use as a solvent or carrier for drug delivery systems.

Industry: It is used in the formulation of lubricants and as a component in fuel additives to improve combustion efficiency.

Mecanismo De Acción

The mechanism by which 2,4,7-Trimethyloctane exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomers and Physicochemical Properties

Trimethyloctane isomers vary in branching, affecting their applications. Key isomers include:

- Cetane and Fuel Performance : TMO (44.5) has a lower cetane number than 3,4,5-trimethyloctane (54.3), which is optimized for compression ignition (CI) engines due to superior auto-ignition properties .

- Boiling Points : TMO’s boiling point (177°C) is higher than 2,7-dimethyloctane (160°C) but lower than 3,4,5-trimethyloctane (245°C), reflecting differences in molecular branching and volatility .

Analytical Challenges

Detection of trimethyloctanes in complex matrices (e.g., foods, breath) depends on extraction methods. For example, 2,2,6-trimethyloctane is undetectable using polar SPME Arrow sorbents (PA/PDMS), requiring non-polar coatings like CWR/PDMS for reliable analysis .

Research Findings and Implications

- Fuel Science : TMO’s cetane number (44.5) positions it between petroleum diesel (40–45) and gasoline, but its adoption requires optimization of other properties like viscosity and flash point .

- Medical Diagnostics: Isomers like 2,5,6- and 2,3,6-trimethyloctane show promise as non-invasive biomarkers but require validation in larger cohorts .

- Ecochemistry : The prevalence of specific isomers in lichens and plants (e.g., Platismatia glauca) suggests biosynthetic pathways influenced by environmental factors .

Q & A

Q. What is the correct IUPAC nomenclature for 2,4,7-trimethyloctane, and how does its numbering prioritize substituent positions?

The IUPAC name follows the lowest-numbering rule for substituents. For this compound, the parent chain is selected to minimize substituent numbers. Evidence from IUPAC guidelines confirms that alternative numbering (e.g., 3,5,7) is invalid as it produces higher locants . Validation involves comparing substituent positions using molecular modeling software (e.g., ChemDraw) and cross-referencing with authoritative databases like NIST .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Key properties include:

- Molecular formula : C₁₁H₂₄ (confirmed via high-resolution mass spectrometry) .

- Boiling point : ~178°C (estimated via gas chromatography under standardized conditions) .

- Density : ~0.747 g/cm³ (measured using a pycnometer at 20°C) .

- Refractive index : 1.4189 (determined via Abbe refractometry) . Discrepancies in reported values (e.g., melting points) may arise from purity variations, requiring analytical methods like HPLC or GC-MS for verification .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

While direct synthesis protocols are not explicitly detailed in the evidence, branched alkanes like this are typically synthesized via:

- Alkylation reactions : Using methyl halides and Grignard reagents on pre-functionalized octane derivatives.

- Catalytic isomerization : Rearrangement of less stable isomers under acid catalysis . Purity assessment requires NMR (¹H/¹³C) and FTIR to confirm branching patterns and absence of byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound across literature sources?

Contradictions (e.g., boiling point ranges) arise from differing experimental conditions or sample purity. Methodological solutions include:

- Comparative analysis : Replicate measurements under standardized conditions (e.g., ASTM methods) .

- Computational validation : Use quantum chemistry software (e.g., Gaussian) to predict properties and cross-check with experimental data .

- Meta-analysis : Aggregate data from peer-reviewed journals and authoritative databases (e.g., NIST) while excluding non-validated sources .

Q. What advanced spectroscopic techniques are optimal for structural elucidation of this compound and its isomers?

- ¹³C NMR : Distinguishes methyl branching patterns (e.g., chemical shifts for 2°, 3° carbons at ~20–35 ppm) .

- Gas chromatography-mass spectrometry (GC-MS) : Identifies isomer-specific fragmentation patterns (e.g., m/z ratios for methyl loss) .

- X-ray crystallography : Resolves 3D conformation in crystalline phases, though challenging due to low melting points .

Q. What are the key challenges in designing experiments to study the reactivity of this compound under catalytic conditions?

Challenges include:

- Steric hindrance : Bulky methyl groups limit access to active sites in catalysts (e.g., zeolites). Mitigation involves using mesoporous catalysts or elevated temperatures .

- Isomerization side reactions : Competitive pathways require in-situ monitoring via real-time FTIR or Raman spectroscopy .

- Thermal stability : Decomposition above 200°C necessitates controlled reactor setups (e.g., microchannel reactors) .

Q. How can researchers ensure safe handling and disposal of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.